2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione
Overview
Description
2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione is a chemical compound with the formula C14H14O4S2 . It is a type of 1,4-naphthoquinones .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione is represented by the SMILES stringOCCSC1=C(SCCO)C(=O)c2ccccc2C1=O
. The InChI string is InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2
. Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 310.391, and a mono-isotopic mass of 310.03335 .Scientific Research Applications
Specific Scientific Field
This compound has been used in the field of cancer research , specifically in the development of new drugs for treating prostate cancer .
Summary of the Application
2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione has been used in the synthesis of new hybrid molecules consisting of 2-chloroethylthio and 1,4-naphthoquinone pharmacophores. These new compounds have shown promising activity against prostate cancer cells .
Methods of Application or Experimental Procedures
The introduction of one 2-chloroethylthio group improved the anticancer properties of 1,4-naphthoquinones. The compounds were tested in different human prostate cancer cell lines harboring varying resistance profiles .
Results or Outcomes
The compounds were found to be highly active at nanomolar concentrations. They are capable of mitochondria targeting, cytotoxic ROS induction, and DNA damage, which resulted in apoptosis presumably executed in a caspase-dependent manner .
Application in Coordination Chemistry
Specific Scientific Field
This compound has been used in the field of coordination chemistry , specifically in the development of Ru-Metal Organic Coordination Complexes .
Summary of the Application
2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione has been used in the development of inhibitors of CDC25 phosphatase, an important enzyme controlling transition of cells through the cell cycle .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of Ru-Metal Organic Coordination Complexes. These complexes have been developed as an efficient alternative to Pt-based drugs .
Results or Outcomes
The Ru-Metal Organic Coordination Complexes have shown significant advantages over contemporary Pt-based agents due to their more sophisticated mechanisms of action, lower toxicity, absence of cross resistance, and broad spectrum of activities .
properties
IUPAC Name |
2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHDQFQDDECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294236 | |
Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |
CAS RN |
93718-83-3 | |
Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 95397 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 93718-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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